molecular formula C6H2Cl2O4- B129238 CID 3036137 CAS No. 146764-41-2

CID 3036137

Cat. No.: B129238
CAS No.: 146764-41-2
M. Wt: 208.98 g/mol
InChI Key: DGYZEWAXAPMXQL-UHFFFAOYSA-M
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Description

CID 3036137 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, betulin-derived inhibitors (CID 72326, CID 64971) are characterized by their triterpenoid backbone and roles in modulating enzymatic activity or cellular pathways . Similarly, oscillatoxin derivatives (e.g., CID 101283546) are marine toxins with distinct macrocyclic structures .

Limitation: The absence of explicit data on this compound in the provided evidence necessitates a comparative approach using analogous compounds from the same or related classes.

Properties

CAS No.

146764-41-2

Molecular Formula

C6H2Cl2O4-

Molecular Weight

208.98 g/mol

InChI

InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1

InChI Key

DGYZEWAXAPMXQL-UHFFFAOYSA-M

SMILES

C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-]

Isomeric SMILES

C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-]

Canonical SMILES

C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-]

Other CAS No.

146764-41-2

Synonyms

2,3-dichloromaleylacetate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 3036137 typically involves the chlorination of maleylacetate. One common method is the reaction of maleylacetate with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent over-chlorination and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

CID 3036137 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more chlorinated derivatives or to break down into simpler compounds.

    Reduction: Reduction reactions can remove the chlorine atoms, converting it back to maleylacetate or other less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Products may include more highly chlorinated maleylacetates or breakdown products like carbon dioxide and water.

    Reduction: Products include maleylacetate or partially dechlorinated derivatives.

    Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated maleylacetates.

Scientific Research Applications

CID 3036137 has several applications in scientific research:

    Environmental Chemistry: It is studied for its role in the degradation of chloroaromatic pollutants, which are common environmental contaminants.

    Bioremediation: Microorganisms that can degrade this compound are of interest for cleaning up contaminated sites.

    Biochemistry: The compound is used to study enzyme mechanisms involved in the breakdown of chlorinated compounds.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism by which CID 3036137 exerts its effects involves its interaction with specific enzymes that catalyze its breakdown. For example, maleylacetate reductase from Pseudomonas sp. strain B13 converts this compound to 3-oxoadipate, with the elimination of chloride ions. This enzyme-mediated dechlorination is crucial for the degradation of chloroaromatic compounds in the environment.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Betulin-Derived Compounds
Compound (CID) Core Structure Modifications Key Functional Groups
Betulin (72326) Lupane triterpenoid None Hydroxyl groups at C3, C28
Betulinic Acid (64971) Lupane triterpenoid C28 carboxylation Carboxylic acid at C28
3-O-Caffeoyl Betulin (10153267) Lupane triterpenoid C3 caffeoyl esterification Ester linkage, aromatic rings

Analysis :

  • Betulin (CID 72326) serves as the parent compound; its hydroxyl groups are critical for interactions with enzymes like steroid transporters .
  • Betulinic Acid (CID 64971) enhances solubility and bioavailability via carboxylation, improving inhibitory potency against targets like P-glycoprotein .
Table 2: Oscillatoxin Derivatives
Compound (CID) Macrocyclic Features Functional Groups Biological Role
Oscillatoxin D (101283546) 24-membered ring Lactone, ether linkages Cytotoxic activity
30-Methyl-Oscillatoxin D (185389) 24-membered ring Methylation at C30 Enhanced membrane permeability

Analysis : Methylation (CID 185389) increases lipophilicity, influencing cellular uptake and toxicity profiles .

Functional Analogues

Compounds with similar applications, such as enzyme inhibitors or chemotherapeutic adjuvants, are compared below.

Table 3: Inhibitors of Steroid Transporters
Compound (CID) Target Mechanism Efficacy (IC₅₀)
Ginkgolic Acid 17:1 (5469634) Bile acid transporters Competitive inhibition 12.5 µM (in vitro)
Irbesartan (3749) Organic anion transporters Non-competitive inhibition 8.2 µM (in vitro)
Betulin (72326) P-glycoprotein Substrate displacement 15.0 µM (in vitro)

Analysis : Ginkgolic acid (CID 5469634) and betulin (CID 72326) exhibit divergent mechanisms but comparable efficacy, highlighting the role of hydrophobic interactions in transporter binding .

Betulin Derivatives :

  • Betulinic acid (CID 64971) is synthesized via oxidation of betulin, while esterified derivatives require selective acylation .
  • 3-O-Caffeoyl Betulin (CID 10153267) employs microwave-assisted synthesis to enhance reaction efficiency .

Boronic Acid Analogues :

  • Similarity scoring (e.g., 0.71–0.87 for CID 53216313 analogues) guides the design of compounds with improved LogP and solubility profiles .

Q & A

Q. How can computational chemistry enhance experimental work on this compound?

  • Integration Methods :
  • Molecular Dynamics : Simulate binding stability with target proteins (e.g., using GROMACS) .
  • QSAR Models : Predict ADMET properties to prioritize in vitro testing .
  • Validate predictions with wet-lab experiments and disclose discrepancies in publications .

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